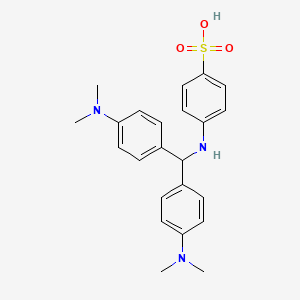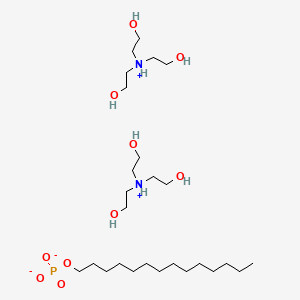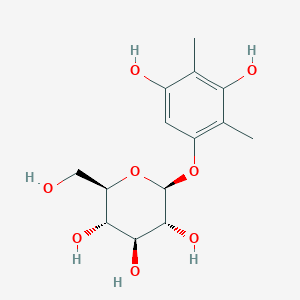
p-((Bis(4-(dimethylamino)phenyl)methyl)amino)benzenesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-((Bis(4-(dimethylamino)phenyl)methyl)amino)benzenesulphonic acid is a complex organic compound known for its unique chemical structure and properties. It contains multiple aromatic rings, amine groups, and a sulfonic acid group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-((Bis(4-(dimethylamino)phenyl)methyl)amino)benzenesulphonic acid typically involves the reaction of 4-(dimethylamino)benzaldehyde with aniline derivatives under acidic conditions. The reaction proceeds through a series of condensation and substitution reactions, resulting in the formation of the desired compound. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid to facilitate the formation of the sulfonic acid group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as recrystallization and chromatography to remove impurities and obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
p-((Bis(4-(dimethylamino)phenyl)methyl)amino)benzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
p-((Bis(4-(dimethylamino)phenyl)methyl)amino)benzenesulphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of p-((Bis(4-(dimethylamino)phenyl)methyl)amino)benzenesulphonic acid involves its interaction with various molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. Additionally, the sulfonic acid group can participate in acid-base reactions, influencing the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-(dimethylamino)phenyl)methanone
- 4-{bis[4-(dimethylamino)phenyl]methyl}phenol
Uniqueness
p-((Bis(4-(dimethylamino)phenyl)methyl)amino)benzenesulphonic acid is unique due to its combination of aromatic rings, amine groups, and a sulfonic acid group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications compared to its similar compounds.
Eigenschaften
CAS-Nummer |
47654-02-4 |
|---|---|
Molekularformel |
C23H27N3O3S |
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
4-[bis[4-(dimethylamino)phenyl]methylamino]benzenesulfonic acid |
InChI |
InChI=1S/C23H27N3O3S/c1-25(2)20-11-5-17(6-12-20)23(18-7-13-21(14-8-18)26(3)4)24-19-9-15-22(16-10-19)30(27,28)29/h5-16,23-24H,1-4H3,(H,27,28,29) |
InChI-Schlüssel |
GWNOPYKHUMPPBG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)NC3=CC=C(C=C3)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















